molecular formula C16H14ClN3O B2600541 1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899947-07-0

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2600541
CAS RN: 899947-07-0
M. Wt: 299.76
InChI Key: FWAWUBPOSFYSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and materials science. This compound belongs to the class of urea derivatives and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, demonstrates their ability to interact with oxoanions through hydrogen bonding, forming complexes of varying stability. This interaction is pivotal in understanding the fundamental chemistry behind urea-anion interactions, highlighting the potential of urea derivatives in molecular recognition and sensor applications (Boiocchi et al., 2004).

Cytokinin-like Activity and Adventitious Rooting Enhancement

Urea derivatives exhibit significant biological activity, influencing cell division and differentiation in plants. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron) and its analogs have been identified for their cytokinin-like activity, surpassing that of natural adenine cytokinins. These findings are crucial for agricultural science, offering insights into the development of synthetic growth regulators to enhance plant morphogenesis (Ricci & Bertoletti, 2009).

Corrosion Inhibition in Metal Surfaces

The study of urea derivatives as corrosion inhibitors for mild steel in acidic environments reveals their potential in material protection. Derivatives such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea show significant inhibition efficiency, pointing towards applications in industrial corrosion prevention (Bahrami & Hosseini, 2012).

Synthesis and Anticancer Activity

The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents demonstrate the therapeutic applications of urea derivatives. Certain synthesized compounds displayed cytotoxicity against human adenocarcinoma cells, underscoring the relevance of urea derivatives in medicinal chemistry and oncology (Gaudreault et al., 1988).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAWUBPOSFYSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.